
Methyl 5-bromo-4-chloro-2-iodobenzoate
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Overview
Description
Methyl 5-bromo-4-chloro-2-iodobenzoate is an organic compound with the molecular formula C8H5BrClIO2 and a molecular weight of 375.39 g/mol . This compound is characterized by the presence of bromine, chlorine, and iodine atoms attached to a benzoate ester, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-4-chloro-2-iodobenzoate typically involves the esterification of 5-bromo-4-chloro-2-iodobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-4-chloro-2-iodobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Lithium aluminum hydride in dry ether is commonly used for reducing the ester group.
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed
The major products formed from these reactions include substituted benzoates, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Synthesis
1.1 Building Block for Complex Molecules
Methyl 5-bromo-4-chloro-2-iodobenzoate serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. Its halogenation pattern allows for diverse modifications and functionalization, making it ideal for constructing complex organic frameworks. The compound can participate in various reactions, including nucleophilic substitutions and coupling reactions such as Suzuki-Miyaura and Heck reactions, facilitating the formation of carbon-carbon bonds with other compounds.
1.2 Industrial Production Methods
The industrial synthesis of this compound typically involves halogenation followed by esterification processes. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of production, ensuring high yield and purity.
Biological Applications
2.1 Drug Discovery
The compound's structural attributes make it a promising scaffold for drug design. Its ability to interact with various biological targets, including enzymes and receptors, positions it as a candidate for developing new therapeutics. For instance, studies have shown that this compound can act as an inhibitor for bacterial topoisomerases, which are crucial targets in antibiotic development .
2.2 Biological Probes
This compound is also utilized in synthesizing labeled compounds for imaging applications in biological research. Its halogenated structure enhances the binding affinity to biological targets, which is essential for developing effective probes.
Material Science
The compound has applications in developing novel materials with specific electronic or optical properties. Its unique substitution pattern allows researchers to tailor materials for specific functionalities, making it valuable in advanced material science applications.
Case Study 1: Antibiotic Development
A recent study evaluated this compound's efficacy as a topoisomerase inhibitor against antibiotic-resistant bacterial strains. While it demonstrated promising activity compared to traditional antibiotics like ciprofloxacin, further optimization is required to enhance its cellular activity.
Case Study 2: Drug Design
In the context of cancer therapeutics, this compound has been investigated for its potential to modulate cellular receptors involved in tumor progression. Its halogen substituents are hypothesized to increase binding affinity and specificity towards these targets, suggesting potential pathways for therapeutic intervention .
Mechanism of Action
The mechanism of action of Methyl 5-bromo-4-chloro-2-iodobenzoate involves its interaction with specific molecular targets and pathways. The presence of halogen atoms allows the compound to participate in halogen bonding and other non-covalent interactions, which can influence its reactivity and biological activity . The ester group can undergo hydrolysis to release the corresponding acid, which may further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-bromo-4-chloro-2-fluorobenzoate: Similar structure but with a fluorine atom instead of iodine.
Methyl 2-bromo-5-chlorobenzoate: Lacks the iodine atom and has a different substitution pattern.
Methyl 2-bromo-5-iodobenzoate: Similar but lacks the chlorine atom.
Biological Activity
Methyl 5-bromo-4-chloro-2-iodobenzoate is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores its antibacterial, antifungal, and anticancer properties, along with its mechanism of action and applications in scientific research.
- Molecular Formula : C10H7BrClI
- Molecular Weight : 375.39 g/mol
- CAS Number : 1528948-34-6
The compound is characterized by the presence of three halogen substituents (bromine, chlorine, and iodine) on a benzoate structure, which may influence its reactivity and biological activity .
Antibacterial Properties
Research indicates that this compound exhibits notable antibacterial activity against various bacterial strains. Its efficacy has been compared to other halogenated benzoates, suggesting a potential role as an antibacterial agent in therapeutic applications .
The mechanism of action for this compound involves interactions with biological targets, particularly enzymes involved in metabolic pathways. Notably, it has been identified as an inhibitor of certain cytochrome P450 enzymes, which play critical roles in drug metabolism . The presence of halogen atoms allows the compound to participate in halogen bonding and other non-covalent interactions, influencing its reactivity and biological activity .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:
Compound Name | CAS Number | Similarity Index |
---|---|---|
Methyl 5-bromo-2-iodobenzoate | 181765-86-6 | 0.88 |
Methyl 4-iodo-3-methylbenzoate | 386267-31-8 | 0.80 |
Methyl 3-bromo-5-methylbenzoate | 478375-40-5 | 0.79 |
Uniqueness : The unique combination of bromine, chlorine, and iodine substituents at defined positions on the aromatic ring may impart distinctive reactivity and biological activity compared to its analogs .
Case Studies and Research Findings
While comprehensive studies specifically focusing on this compound are scarce, several investigations into related compounds provide insight into its potential applications:
Properties
IUPAC Name |
methyl 5-bromo-4-chloro-2-iodobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClIO2/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGLOYDQWHRROF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1I)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClIO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1528948-34-6 |
Source
|
Record name | methyl 5-bromo-4-chloro-2-iodobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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